molecular formula C20H20ClN3O2S B289123 N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B289123
M. Wt: 401.9 g/mol
InChI Key: APWJWRCYGFDFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by scientists at the University of Dundee in Scotland and has since been the subject of several studies to understand its mechanism of action and potential applications.

Mechanism of Action

CCT018159 exerts its effects by inhibiting the activity of several key enzymes and signaling pathways in the body. It has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. CCT018159 has also been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of several key enzymes and signaling pathways, which can lead to changes in cellular processes and gene expression. CCT018159 has also been shown to have anti-inflammatory and anti-cancer effects, which may be due to its ability to inhibit the activity of key enzymes and signaling pathways involved in these processes.

Advantages and Limitations for Lab Experiments

CCT018159 has several advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, CCT018159 is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on CCT018159. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Studies have shown that CCT018159 can inhibit the activity of GSK-3β, which is involved in the development of Alzheimer's disease. Another potential area of interest is its potential applications in cancer therapy. Studies have shown that CCT018159 can inhibit the activity of CDK2, which is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. Overall, CCT018159 is a promising compound that has the potential to be developed into a therapeutic agent for several diseases.

Synthesis Methods

CCT018159 can be synthesized using a multi-step process that involves the reaction of several key reagents. The first step involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline to form the intermediate 2-chloro-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with thiosemicarbazide to form the final product, CCT018159. The synthesis of CCT018159 is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

CCT018159 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in the development and progression of these diseases. For example, studies have shown that CCT018159 can inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.

properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-3-26-14-10-8-13(9-11-14)18-17(12(2)22-20(27)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27)

InChI Key

APWJWRCYGFDFNH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.